1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene
Description
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring two bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethoxy group at position 3. The trifluoromethoxy group enhances electron-withdrawing effects, while bromine atoms serve as reactive handles for cross-coupling reactions.
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNELQAMXOEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Trifluoromethoxy Group
The trifluoromethoxy substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. One common approach involves:
- Starting from a fluorinated phenol derivative.
- Reacting with trifluoromethylating agents under copper or palladium catalysis to form the trifluoromethoxy group.
This step is critical as it sets the stage for selective bromination by influencing the electronic properties of the aromatic ring.
Selective Bromination
The dibromination at positions 1 and 2 (ortho to the trifluoromethoxy and fluorine substituents) is achieved by controlled bromination using:
- Molecular bromine (Br2) in the presence of a Lewis acid catalyst or under photochemical conditions.
- N-Bromosuccinimide (NBS) as a milder brominating agent to avoid over-bromination.
- Reaction temperature and solvent polarity are optimized to favor substitution at the desired positions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Trifluoromethoxy introduction | Copper/palladium catalyst, trifluoromethyl source | Acetonitrile, THF | 50–80 °C | Requires inert atmosphere, dry solvents |
| Bromination | Br2 or NBS, Lewis acid catalyst | Dichloromethane, 1,2-dichloroethane | 0–25 °C | Controlled addition to prevent polybromination |
| Fluorination (if needed) | Electrophilic fluorinating agents | Acetonitrile, DCM | 0–40 °C | Fluorine generally retained from start |
Research Findings and Industrial Considerations
- Automated reactors have been employed in industrial settings to maintain precise control over reaction parameters, improving yield and purity.
- The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and chemical stability, which is beneficial for downstream applications.
- Palladium-catalyzed cross-coupling reactions have shown high efficiency and selectivity in introducing the trifluoromethoxy group, reducing the number of synthetic steps.
- Bromination selectivity is influenced by the electronic effects of the trifluoromethoxy and fluorine substituents; thus, reaction conditions must be finely tuned to avoid undesired isomers or polybrominated byproducts.
Summary Table of Preparation Steps
| Preparation Stage | Purpose | Typical Reagents/Conditions | Key Challenges |
|---|---|---|---|
| Trifluoromethoxy group installation | Introduce OCF3 substituent | Palladium catalyst, trifluoromethyl source, inert solvent | Achieving regioselectivity and yield |
| Bromination | Add two bromine atoms ortho to substituents | Br2 or NBS, Lewis acid, low temperature | Avoiding over-bromination and side products |
| Fluorination (if required) | Introduce or retain fluorine atom | Electrophilic fluorinating agents | Maintaining fluorine position without substitution |
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium phosphate (K3PO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include substituted derivatives with amine or thiol groups replacing the bromine atoms.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: The corresponding fluorinated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene serves as a precursor in the synthesis of complex organic molecules. It is often utilized in coupling reactions such as Suzuki-Miyaura coupling, where it can react with boron reagents to form biaryl compounds .
- The compound is also involved in various substitution reactions where the bromine atoms can be replaced by other nucleophiles under suitable conditions.
-
Medicinal Chemistry
- This compound is significant in pharmaceutical research due to its derivatives that exhibit biological activity. The trifluoromethoxy group enhances the binding affinity of compounds to biological targets, making it useful in the development of potential drug candidates .
- Studies have shown that halogenated compounds can influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved therapeutic profiles .
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison:
1-Bromo-4-(trifluoromethoxy)benzene (CAS RN 407-14-7): Mono-brominated derivative with a trifluoromethoxy group at position 4 .
1-Bromo-3-(trifluoromethoxy)benzene (CAS RN 2252-44-0): Isomeric mono-brominated compound with trifluoromethoxy at position 3 .
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS RN 157590-60-8): Diamine derivative with bromo and trifluoromethyl groups .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS RN 511540-64-0): Polyfluorinated bromobenzene with complex substituents .
Table 1: Structural and Physical Properties
Biological Activity
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest due to its unique molecular structure, which includes two bromine atoms, one fluorine atom, and a trifluoromethoxy group. This combination endows it with distinctive chemical properties that may influence its biological activity. Understanding the biological effects of this compound is crucial for its potential applications in medicinal chemistry and materials science.
The molecular formula of this compound is C7H2Br2F3O. The presence of multiple halogen substituents enhances its lipophilicity and stability, which are important factors in biological interactions. The trifluoromethoxy group particularly contributes to its reactivity and binding affinities with various biological targets.
Halogenated compounds like this compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. These reactions can lead to the formation of stable adducts with biomolecules such as proteins and nucleic acids, potentially altering their functions.
Biological Activity
Research into the biological activity of this compound primarily focuses on its interactions with enzymes and receptors. Studies suggest that the presence of halogen substituents can enhance binding affinities to specific molecular targets, which may lead to significant biological effects.
Enzyme Inhibition Studies
In vitro studies have indicated that similar halogenated compounds exhibit inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For example, compounds with comparable structures have shown moderate inhibition against lipoxygenases (LOX) and cyclooxygenase-2 (COX-2), which are relevant targets in inflammation and cancer research .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound A | LOX-15 | 15.2 | Moderate inhibition |
| Compound B | COX-2 | 10.4 | Dual inhibitory effect |
| Compound C | AChE | 19.2 | Moderate activity |
Case Studies
A relevant case study involved the synthesis and evaluation of related halogenated benzene derivatives. These studies demonstrated that structural modifications significantly influenced biological activity. For instance, a derivative with a trifluoromethyl group exhibited enhanced lipophilicity and enzyme inhibition compared to its non-halogenated counterparts .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Factors such as metabolic pathways and the compound's interactions with cellular components play a critical role in determining its bioavailability and therapeutic potential .
Q & A
Q. What synthetic methodologies are effective for preparing 1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene?
A general approach involves halogenation and functional group substitution. For example, bromination of fluorinated benzene derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled conditions can introduce bromine atoms at specific positions. The trifluoromethoxy group may be introduced via nucleophilic substitution of a nitro or hydroxyl group using trifluoromethylating reagents like CsF/AgOTf (see analogous synthesis in for substituted triazoles). Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : and NMR can resolve fluorine and proton environments, while NMR identifies carbon frameworks.
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns from bromine/fluorine.
- X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable).
Cross-referencing with analogous bromo-fluoroarenes (e.g., 1-bromo-3-(trifluoromethoxy)benzene in ) helps validate spectral assignments .
Q. What thermodynamic properties can be predicted using computational methods?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate bond dissociation energies, dipole moments, and reaction thermodynamics. Hybrid functionals like B3LYP, which incorporate exact exchange (as discussed in ), improve accuracy for halogenated systems. For example, atomization energy deviations <2.4 kcal/mol are achievable .
Advanced Research Questions
Q. How can DFT calculations resolve contradictions in experimental spectroscopic data?
Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., rotational barriers of the trifluoromethoxy group). Time-dependent DFT (TD-DFT) can simulate vibrational frequencies and chemical shifts, while relaxed potential energy scans identify low-energy conformers. For accurate asymptotic behavior of exchange-correlation functionals, gradient-corrected methods ( ) are recommended .
Q. What strategies optimize regioselectivity in bromination reactions for this compound?
Regioselectivity is influenced by directing groups and steric/electronic effects. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites. Experimentally, using bulky solvents or low temperatures can suppress kinetic pathways. For example, meta-bromination in trifluoromethoxy-substituted arenes is favored due to electron-withdrawing effects (see for analogous systems) .
Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?
The -OCF₃ group is electron-withdrawing, stabilizing transition metals in Suzuki or Ullmann couplings. However, steric hindrance may reduce reaction rates. Pre-activation via lithiation or silylation (e.g., using TMSCl) improves coupling efficiency. Comparative studies with 4-(trifluoromethoxy)bromobenzene () provide mechanistic insights .
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
